1-(Azepan-1-yl)propan-2-one

Description

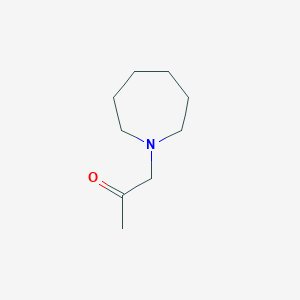

1-(Azepan-1-yl)propan-2-one is a cyclic amine-derived ketone featuring a seven-membered azepane ring attached to the carbonyl group of propan-2-one. Its molecular formula is C₉H₁₅NO, with an average mass of 153.22 g/mol and a monoisotropic mass of 153.1154 g/mol . The azepane ring introduces conformational flexibility and basicity, distinguishing it from simpler aliphatic or aryl-substituted propan-2-one derivatives. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, including triazoloamide derivatives and enzyme inhibitors .

Properties

IUPAC Name |

1-(azepan-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMULOULXASJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of azepane with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The azepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Azepan-1-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.

Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The azepane ring’s nitrogen atom can also play a role in its chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of propan-2-one derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of 1-(Azepan-1-yl)propan-2-one and Analogues

Challenges and Opportunities

- This compound: Limited data on in vivo efficacy compared to well-studied analogues like 1-(3,4-dimethoxyphenyl)propan-2-one .

- Scalability : Pd-catalyzed synthesis of azepane derivatives requires optimization for industrial-scale production .

Biological Activity

1-(Azepan-1-yl)propan-2-one is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure, featuring a seven-membered azepane ring attached to a propan-2-one moiety, allows it to interact with various biological targets, making it of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C_8H_15N_O

- Molecular Weight : 155.24 g/mol

- CAS Number : 23982-56-1

The biological activity of this compound is primarily linked to its interactions with several biochemical pathways:

-

Cytochrome P450 Interaction :

- This compound may influence mitochondrial function and energy metabolism by interacting with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can affect the pharmacokinetics and pharmacodynamics of various substances.

-

G-Protein Coupled Receptors (GPCRs) :

- This compound may modulate cell signaling pathways involving GPCRs, impacting gene expression and cellular metabolism. This modulation can lead to significant changes in cellular responses, potentially influencing therapeutic outcomes.

Biological Applications

Recent studies have highlighted the potential applications of this compound in drug delivery systems and as a penetration enhancer.

Case Study: Penetration Enhancer

An analogue of this compound, specifically 2-(2-oxoazepan-1-yl)acetic acid , was tested for its ability to enhance the penetration of hydrocortisone through hairless mouse skin. The results indicated that this analogue was effective in enhancing drug penetration, suggesting that this compound and its derivatives could be valuable in transdermal drug delivery applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| 1-(Azepan-2-yl)propan-2-one | Ketone derivative | Different positional isomerism |

| 1-(Piperidin-1-yl)propan-2-one | Six-membered piperidine ring | Smaller ring size compared to azepane |

| 3-(Azepan-1-yl)propanoic acid | Carboxylic acid derivative | Contains an additional carboxylic acid moiety |

| 3-(Pyrrolidin-1-yl)propanoic acid | Five-membered pyrrolidine ring | Smaller ring size than azepane |

The structural uniqueness of this compound contributes to its specific biological activities and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.